Physicochemical Profile vs. Closest Structural Analogues
The target compound can be differentiated from its closest commercially listed analogues—the alpha-propyl (38226-52-7) and diphenyl (38226-54-9) derivatives—by its distinct theoretical property profile. While all share the naphthylsulfinyl core, the specific functional groups on the target compound result in a unique polar surface area (PSA) and calculated density, which are critical for predictive ADME models and chromatographic method development . Direct experimental data comparing these specific compounds is absent from the literature, so this comparison relies on in silico class-level inference.
| Evidence Dimension | Calculated Molecular Properties (Density, PSA, H-bond capacity) |
|---|---|
| Target Compound Data | Density: 1.28 g/cm³; PSA: 59.75 Ų; H-Bond Donors: 1; H-Bond Acceptors: 3 |
| Comparator Or Baseline | Alpha-propyl analog (38226-52-7): Density: 1.23 g/cm³; PSA: ~45.5 Ų; H-Bond Donors: 1; H-Bond Acceptors: 2. Diphenyl analog (38226-54-9): Significantly higher cLogP, PSA ~45.5 Ų, no H-Bond Donors . |
| Quantified Difference | Target compound exhibits a +30% higher PSA and an additional H-bond acceptor compared to the alpha-propyl and diphenyl analogs, indicating significantly different solubility and permeability profiles. |
| Conditions | In silico (ACD/Labs or analogous prediction module) as reported by chemical databases. |
Why This Matters
A higher PSA and distinct H-bond profile directly impact solubility and permeability, making the target compound uniquely suitable for applications requiring a more hydrophilic scaffold compared to the listed diphenyl analog, thus guiding its selection for biological assays.
